molecular formula C18H26O4 B565962 Phthalic Acid 8-Methylnonyl Ester-d4 CAS No. 1398065-94-5

Phthalic Acid 8-Methylnonyl Ester-d4

Cat. No.: B565962
CAS No.: 1398065-94-5
M. Wt: 310.426
InChI Key: ZICLWBMRDQUIDO-CXRURWBMSA-N
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Description

Phthalic Acid 8-Methylnonyl Ester-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of phthalic acid, specifically an ester formed with 8-methylnonyl alcohol. It is often used in scientific research due to its unique properties, such as its stability and isotopic labeling, which make it valuable in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic Acid 8-Methylnonyl Ester-d4 can be synthesized through the esterification of phthalic acid with 8-methylnonyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Phthalic Acid 8-Methylnonyl Ester-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phthalic Acid 8-Methylnonyl Ester-d4 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in analytical studies. Some key applications include:

Mechanism of Action

The mechanism of action of Phthalic Acid 8-Methylnonyl Ester-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes to form intermediate compounds that participate in further biochemical reactions. The deuterium labeling allows for detailed studies of these metabolic pathways, providing insights into the compound’s effects at the molecular level .

Comparison with Similar Compounds

Phthalic Acid 8-Methylnonyl Ester-d4 can be compared with other phthalate esters such as:

This compound stands out due to its deuterium labeling, which provides unique advantages in analytical and research applications, making it a valuable tool in various scientific fields .

Properties

CAS No.

1398065-94-5

Molecular Formula

C18H26O4

Molecular Weight

310.426

IUPAC Name

2,3,4,5-tetradeuterio-6-(8-methylnonoxycarbonyl)benzoic acid

InChI

InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/i7D,8D,11D,12D

InChI Key

ZICLWBMRDQUIDO-CXRURWBMSA-N

SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid 1-(8-Methylnonyl) Ester-d4;  1,2-Benzenedicarboxylic Acid Mono(8-methylnonyl) Ester-d4

Origin of Product

United States

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